Whi-P154

Description

Structure

3D Structure

Properties

IUPAC Name |

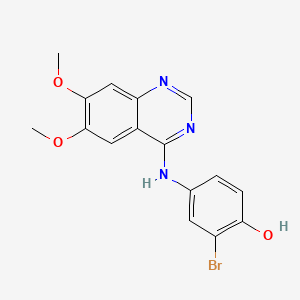

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIAKDAYHRWZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274407 | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-04-3 | |

| Record name | Whi P154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211555-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WHI-P 154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Targets of Whi-P154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Whi-P154, a quinazoline derivative initially identified for its immunosuppressive and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's molecular interactions and biological effects.

Primary and Secondary Cellular Targets

This compound was first described as a selective inhibitor of Janus Kinase 3 (JAK3) .[1][2] However, subsequent research has revealed that it possesses a broader kinase inhibitory profile, acting on multiple other common kinases, some with significantly higher potency.[3] The primary target is often considered in the context of the initial discovery, but its potent effects on other kinases, particularly the Epidermal Growth Factor Receptor (EGFR), are crucial for understanding its full biological activity.[2][4]

The compound's activity is not limited to the JAK family; it does not show significant activity against JAK1 or JAK2, highlighting a degree of selectivity within that kinase group.[4][5] Its polypharmacology extends to other non-receptor tyrosine kinases such as Src and Abl, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] This multi-targeted profile contributes to its diverse biological effects, including the induction of apoptosis in glioblastoma cells, inhibition of macrophage activation, and modulation of neural precursor cell differentiation.[2][6]

Quantitative Data: Inhibitory Profile

The inhibitory activity of this compound has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency. The data summarized below is collated from multiple studies.

| Target Kinase | IC50 Value | Species | Reference |

| EGFR | 4 nM | Human | [1][3][4] |

| Src | 100 nM | Not Specified | [3][4] |

| VEGFR | 100 nM | Not Specified | [3][4] |

| JAK3 | 1.8 µM | Not Specified | [1][3][4] |

| JAK3 | 28 µM | Human | [2] |

| JAK3 | 128 µM | Mouse | [2] |

| Glioblastoma Cells | 813 nM | Human | [1] |

| Glioblastoma Cells | 158 µM | Human |

Note: The variability in reported IC50 values for JAK3 and glioblastoma cells may be attributed to different experimental conditions, assay formats, or the specific recombinant proteins and cell lines used.

This compound has been shown to be inactive (IC50 > 30 µM) against a broad panel of other kinases, including AKT, Aurora A, CDK2, CDK6, CHK1, FGFR1, GSK3b, IKKβ, INSR, MAPK1, MET, and PKCβ.[3][4]

Signaling Pathway Inhibition

This compound exerts its biological effects by interfering with key signaling cascades crucial for cell proliferation, differentiation, and survival. Its inhibitory action on JAK3 and EGFR disrupts downstream signaling pathways.

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. This compound's inhibition of JAK3 disrupts the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3, preventing their translocation to the nucleus and modulation of target gene expression.[3][5] This mechanism underlies its effects on inhibiting iNOS expression in macrophages and modulating neural precursor cell differentiation.[2][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. stemcell.com [stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Effects of Whi-P154 on Glioblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of Whi-P154, a novel quinazoline derivative, on glioblastoma (GBM) cells. This document summarizes key findings from preclinical studies, presents quantitative data in a structured format, details experimental methodologies, and illustrates relevant biological pathways and workflows.

Executive Summary

Glioblastoma is a highly aggressive and invasive primary brain tumor with a poor prognosis. The infiltrative nature of GBM cells into the surrounding brain parenchyma poses a significant challenge for current therapeutic strategies. This compound, identified as 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has emerged as a promising small molecule inhibitor with potent anti-glioblastoma properties. Research indicates that this compound exerts its effects through the inhibition of key signaling pathways, leading to reduced cell viability, induction of apoptosis, and impediment of crucial tumorigenic processes such as cell adhesion and migration. This guide consolidates the available data on this compound, offering a technical resource for researchers and drug development professionals in the field of neuro-oncology.

Core Biological Effects of this compound on Glioblastoma Cells

Preclinical studies have demonstrated that this compound exhibits significant biological activity against human glioblastoma cell lines. The primary effects observed are cytotoxicity, induction of apoptosis, and inhibition of cell motility.

Cytotoxicity and Apoptosis

This compound has been shown to be cytotoxic to human glioblastoma cell lines, including U373 and U87, at micromolar concentrations[1][2][3]. This cytotoxic activity is mediated through the induction of apoptosis, a programmed cell death mechanism[1][2][3]. While a specific IC50 value for this compound alone is not detailed in the available abstracts, a conjugate of this compound with epidermal growth factor (EGF-P154) demonstrated a potent IC50 of 813 ± 139 nM against glioblastoma cells[1][2]. This suggests that targeting the EGF receptor, which is often overexpressed in glioblastoma, can significantly enhance the potency of this compound[1].

Inhibition of Cell Adhesion and Migration

A critical aspect of glioblastoma pathology is the invasion of tumor cells into healthy brain tissue. This compound has been identified as a potent inhibitor of glioblastoma cell adhesion and migration[4][5]. The compound has been shown to inhibit integrin-mediated adhesion of glioblastoma cells to extracellular matrix (ECM) proteins such as laminin, type IV collagen, and fibronectin at micromolar concentrations[4]. Furthermore, it inhibits epidermal growth factor (EGF)-induced adhesion and the formation of actin stress fibers and focal adhesion plaques, which are essential for cell motility[4].

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and its conjugate on glioblastoma cells.

| Compound | Cell Lines | Effect | Concentration | IC50 | Reference |

| This compound | U373, U87 | Cytotoxicity, Apoptosis | Micromolar | Not Specified | [1][2][3] |

| This compound | Glioblastoma Cells | Inhibition of Adhesion & Migration | Micromolar | Not Specified | [4] |

| EGF-P154 | Glioblastoma Cells | Cytotoxicity | Nanomolar | 813 ± 139 nM | [1][2] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Glioblastoma

This compound is a quinazoline derivative, a class of compounds known to target protein kinases. While the precise signaling cascade of this compound in glioblastoma is not fully elucidated in the provided search results, its effects on adhesion, migration, and apoptosis suggest interference with pathways regulated by receptor tyrosine kinases (RTKs) like EGFR and downstream effectors such as the JAK/STAT pathway.

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the biological effects of this compound on glioblastoma cells.

Caption: Experimental workflow for evaluating this compound's effects on GBM cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on glioblastoma cells. These are generalized protocols that can be adapted for specific experimental needs.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U87MG and U373MG.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 4x10³ cells/well and allow them to adhere for 24 hours[6].

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24 to 72 hours[6].

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals[6].

-

Measure the absorbance at 570 nm using a microplate reader[6][7].

-

Cell viability is expressed as a percentage of the control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a T25 culture flask and treat with this compound for the desired time[8].

-

Harvest both adherent and floating cells and wash them twice with cold PBS[8].

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL[9].

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension[8][10].

-

Incubate the cells at room temperature for 15 minutes in the dark[9][10].

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic[8].

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Procedure:

-

Treat glioblastoma cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing, then incubate on ice for at least 30 minutes[11][12].

-

Centrifuge the fixed cells and wash twice with PBS[11].

-

Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL)[12][13].

-

Incubate at 37°C for 30 minutes in the dark[13].

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA[11].

-

Cell Adhesion Assay

This assay measures the ability of cells to attach to extracellular matrix proteins.

-

Procedure:

-

Coat a 96-well plate with ECM proteins (e.g., 10 µg/mL of laminin, vitronectin, or fibronectin) for 4 hours at 37°C[14][15].

-

Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) for 1 hour[14][15].

-

Seed a suspension of glioblastoma cells (e.g., 5,000-10,000 cells/well) in serum-free media, with or without this compound, and incubate for 1-2 hours[14][15].

-

Gently wash the wells with PBS to remove non-adherent cells[14][15].

-

Fix the adherent cells with ethanol and stain with 0.1% crystal violet[15].

-

Solubilize the stain with a detergent (e.g., 0.3% Triton-X) and measure the absorbance at 570 nm[15].

-

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells.

-

Procedure:

-

Seed glioblastoma cells (e.g., 5 x 10⁴ cells per well) in the upper chamber of a Transwell insert (with an 8-µm pore size) in serum-free medium[16][17].

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber[16].

-

Add this compound to both the upper and lower chambers if its direct effect on migration is being tested.

-

Remove non-migratory cells from the upper surface of the membrane with a cotton swab[16].

-

Fix and stain the cells that have migrated to the lower surface of the membrane with a stain like DAPI or crystal violet[16].

-

Count the number of migrated cells under a microscope.

-

Conclusion and Future Directions

This compound demonstrates significant anti-tumor activity against glioblastoma cells in preclinical models. Its ability to induce apoptosis and inhibit cell adhesion and migration highlights its potential as a therapeutic agent for this devastating disease. The enhanced potency of the EGF-P154 conjugate suggests that a targeted delivery approach could be a viable strategy to improve efficacy and reduce potential off-target effects.

Future research should focus on:

-

Determining the precise molecular targets and signaling pathways of this compound in glioblastoma cells.

-

Conducting in-depth in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound and its conjugates in relevant animal models of glioblastoma.

-

Investigating the potential for combination therapies with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.

-

Elucidating the mechanisms of potential resistance to this compound.

This in-depth technical guide provides a solid foundation for researchers and clinicians working towards the development of novel and effective therapies for glioblastoma. The compiled data and protocols should facilitate further investigation into the promising therapeutic potential of this compound.

References

- 1. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of human glioblastoma cell adhesion and invasion by 4-(4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131) and 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. 4.6. Apoptosis Assay [bio-protocol.org]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. 2.7. Cell cycle analysis [bio-protocol.org]

- 14. Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin αv in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Adhesion Assay [bio-protocol.org]

- 16. 4.4. Transwell Migration Assay [bio-protocol.org]

- 17. Neutrophils Promote Glioblastoma Tumor Cell Migration after Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Whi-P154 in Neuronal Precursor Cell Differentiation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The directed differentiation of neuronal precursor cells (NPCs) into specific neural lineages is a cornerstone of regenerative medicine and neuroscience research. Small molecules that can modulate these differentiation pathways are invaluable tools for both basic research and therapeutic development. This technical guide provides an in-depth examination of Whi-P154, a quinazoline-based inhibitor, and its pivotal role in guiding the fate of neuronal precursor cells. Initially identified as a Janus kinase 3 (JAK3) inhibitor, this compound has been shown to be a potent inducer of neuronal and oligodendrocytic differentiation from NPCs, while concurrently suppressing astrogliogenesis. This document consolidates the current understanding of its mechanism of action, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to this compound

This compound (4-(3'-Bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline) is a small molecule inhibitor primarily known for its activity against Janus kinase 3 (JAK3).[1] The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[2][3] While initially explored in the context of immunology and oncology, the influence of the JAK/STAT pathway in the central nervous system is increasingly recognized.[3]

Recent studies have illuminated a specific role for this compound in neurogenesis. By inhibiting JAK3, this compound effectively promotes the differentiation of mouse neuronal precursor cells into neurons and oligodendrocytes, while simultaneously blocking the pathway toward astrocyte differentiation.[1][4] This selective lineage steering makes this compound a significant compound for studying the molecular switches that govern neural fate decisions and for developing strategies to generate specific neural cell types for therapeutic applications. However, it is also noted that this compound inhibits other kinases, including Epidermal Growth Factor Receptor (EGFR), in the nanomolar range, a factor that must be considered in its application.[1][5]

Mechanism of Action and Signaling Pathways

This compound exerts its primary influence on NPC differentiation by inhibiting the JAK3/STAT3 signaling pathway. In undifferentiated NPCs, the activation of this pathway, often by cytokines, leads to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of genes, such as Glial Fibrillary Acidic Protein (GFAP), which promote astrocyte differentiation and may suppress neuronal fates.

By inhibiting JAK3, this compound prevents this cascade. The subsequent decrease in STAT3 phosphorylation leads to the downregulation of astrocytic genes. Concurrently, this inhibition appears to permit or promote the expression of pro-neuronal and pro-oligodendroglial transcription factors like Neurogenin (Ngn)2 and NeuroD, thereby directing NPCs toward these lineages.[4] This differential regulation highlights the distinct roles of JAK family members, as inhibition of JAK2 has been shown to decrease NPC proliferation and prevent further differentiation, in stark contrast to the effects of JAK3 inhibition.[4][6]

Caption: this compound inhibits JAK3, preventing STAT3 phosphorylation and subsequent astrocytic gene transcription.

Quantitative Data Presentation

The effects of this compound on kinase activity and neuronal precursor cell fate are summarized below. The data highlights its selectivity and its dose-dependent impact on differentiation markers.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC₅₀ Value | Species | Reference |

|---|---|---|---|

| JAK3 | 1.8 µM | Not Specified | [5] |

| JAK3 | 28 µM | Human | [1] |

| JAK3 | 128 µM | Mouse | [1] |

| EGFR | 4 nM | Not Specified | [7] |

| JAK1 | No significant inhibition | Human/Mouse | [1][5] |

| JAK2 | No significant inhibition | Human/Mouse |[1][5] |

Table 2: Effect of this compound on NPC Differentiation Markers

| Marker | Marker Type | Lineage | Effect of this compound | Reference |

|---|---|---|---|---|

| Gene Expression (RT-PCR) | ||||

| Tuj1 (β-III tubulin) | Neuronal | Neuron | Upregulated | [4][6] |

| MAP2 | Mature Neuron | Neuron | Upregulated | [4] |

| Olig2 | Oligodendrocyte Precursor | Oligodendrocyte | Upregulated | [4][6] |

| NCAM | Neuronal | Neuron | Upregulated | [6] |

| NG2 | Oligodendrocyte Precursor | Oligodendrocyte | Upregulated | [4] |

| GFAP | Astrocyte | Astrocyte | Decreased | [4][6] |

| Protein Expression (Immunocytochemistry) | ||||

| pJak3 | Activated Kinase | Signaling | Decreased | [6] |

| MAP2 | Mature Neuron | Neuron | Increased cell number | [4][6] |

| Tuj1 | Neuronal | Neuron | Increased neurite growth | [6][8] |

| Nestin | Precursor Cell | NPC | Decreased proliferation | [6] |

| GFAP | Astrocyte | Astrocyte | Decreased cell number |[4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in NPC differentiation.

Protocol: Mouse NPC Culture and Differentiation Assay

This protocol details the treatment of cultured mouse NPCs with this compound to assess its effect on differentiation.

-

NPC Culture (Neurospheres):

-

Source: Isolate neuronal precursor cells from the cortices of embryonic day 12-14 mice.

-

Culture Medium: Maintain NPCs in a growth factor-enriched, serum-free medium such as Neurobasal Medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and growth factors (e.g., 20 ng/mL EGF and 20 ng/mL bFGF).

-

Culture Conditions: Grow cells in suspension in non-adhesive flasks at 37°C and 5% CO₂ to form neurospheres. Passage by mechanical dissociation every 4-6 days.

-

-

Differentiation Assay:

-

Plating: Plate intact neurospheres or dissociated single NPCs onto plates pre-coated with an adhesive substrate like poly-L-ornithine and laminin.

-

Treatment: Replace the growth medium with differentiation medium (growth medium lacking EGF and bFGF). Add this compound at various final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate cells for a period ranging from 18 hours to 6 days, depending on the desired endpoint. Change the medium every 2-3 days for longer experiments.

-

-

Analysis and Endpoints:

-

Immunocytochemistry (ICC): After the treatment period, fix cells with 4% paraformaldehyde. Permeabilize with Triton X-100 and block with serum. Incubate with primary antibodies against lineage-specific markers (e.g., anti-Tuj1 for neurons, anti-GFAP for astrocytes, anti-Olig2 for oligodendrocytes). Follow with fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.

-

Image Acquisition and Analysis: Capture images using fluorescence microscopy. Quantify the number of positive cells for each marker as a percentage of total cells (DAPI-stained nuclei). Measure neurite length from Tuj1-positive neurons using imaging software.

-

Reverse Transcription PCR (RT-PCR): Lyse cells and extract total RNA. Synthesize cDNA and perform quantitative PCR using primers for genes of interest (e.g., Tuj1, Gfap, Olig2, Ngn2). Normalize expression levels to a housekeeping gene (e.g., Gapdh).

-

Caption: Experimental workflow for assessing this compound's effect on NPC differentiation.

Protocol: In Vitro Kinase Assay

This is a generalized protocol to determine the inhibitory activity of this compound against a specific kinase.

-

Reaction Setup: In a microplate well, combine a reaction buffer, a recombinant human kinase (e.g., JAK3), a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP).

-

Inhibitor Addition: Add this compound across a range of concentrations to different wells to determine the dose-response relationship.

-

Initiation and Incubation: Initiate the kinase reaction (e.g., by adding ATP or substrate) and incubate at a controlled temperature (e.g., 30°C) for a set time.

-

Termination and Detection: Stop the reaction. Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and quantifying radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Logical Relationships and Differential Effects

The specific effect of this compound is best understood by comparing it to the inhibition of other related kinases in the same cellular context. The differential outcomes of JAK2 versus JAK3 inhibition in NPCs are particularly illustrative.

Caption: Differential fate of NPCs following inhibition of JAK2 versus JAK3 signaling.

Conclusion and Future Directions

This compound is a powerful chemical tool for directing the differentiation of neuronal precursor cells. By selectively inhibiting the JAK3/STAT3 pathway, it promotes the generation of neurons and oligodendrocytes at the expense of astrocytes.[1][4] The quantitative data and protocols presented in this guide provide a framework for researchers to utilize and further investigate this compound.

For drug development professionals, the lineage-steering capabilities of this compound suggest a potential therapeutic avenue for CNS disorders where specific neuronal or oligodendrocytic replacement is desired. However, the compound's potent off-target inhibition of EGFR, among other kinases, is a critical consideration.[1][5][7] Future research should focus on developing more specific JAK3 inhibitors to isolate the desired neurogenic effect for clinical applications. Additionally, exploring the downstream transcriptional changes induced by this compound will further unravel the complex regulatory networks governing neural fate decisions.

References

- 1. stemcell.com [stemcell.com]

- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential regulation of proliferation and differentiation in neural precursor cells by the Jak pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. The JAK3 inhibitor this compound prevents PDGF-evoked process outgrowth in human neural precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-target kinase inhibition profile of Whi-P154

An In-depth Technical Guide on the Off-Target Kinase Inhibition Profile of Whi-P154

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quinazoline derivative initially identified as a potent inhibitor of Janus kinase 3 (JAK3).[1][2][3] It has been explored for its potential immunosuppressive and anti-cancer activities.[4] While demonstrating selectivity for JAK3 over other JAK family members like JAK1 and JAK2, this compound exhibits a broader kinase inhibition profile, affecting several other signaling pathways.[1][2][3] Understanding this off-target profile is critical for the accurate interpretation of experimental results and for the potential clinical development of this compound. This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been assessed against a panel of kinases. The following tables summarize the quantitative data, presenting the half-maximal inhibitory concentrations (IC50) for both the primary target and known off-targets, as well as kinases found to be insensitive to this compound.

Table 1: Inhibitory Activity of this compound against Primary Target and Off-Target Kinases

| Kinase Target | IC50 Value | Notes |

| Primary Target | ||

| JAK3 | 1.8 µM | Potent inhibition.[1][2][3] |

| Off-Target Kinases | ||

| EGFR | 4 nM | High-affinity off-target.[2][5][6] |

| VEGFR | 100 nM | Moderate inhibition.[5] |

| Src | 100 nM | Moderate inhibition.[5] |

| Abl | Inhibited | Specific IC50 not consistently reported, but inhibition is noted.[1][2] |

| MAPK | Inhibited | Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2] |

| PI3-K | Inhibited | Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2] |

Table 2: Kinases Insensitive to this compound Inhibition

| Kinase | IC50 Value |

| JAK1 | > 10 µM[4] |

| JAK2 | > 10 µM[4] |

| AKT | > 30 µM[1][5] |

| Aurora A | > 30 µM[1][5] |

| CDK2 | > 30 µM[1][5] |

| CDK6 | > 30 µM[1][5] |

| CHK1 | > 30 µM[1][5] |

| FGFR1 | > 30 µM[1][5] |

| GSK3b | > 30 µM[1][5] |

| IKKb | > 30 µM[1][5] |

| IKKi | > 30 µM[1][5] |

| INSR | > 30 µM[1][5] |

| MAPK1 | > 30 µM[1][5] |

| MAPKAP-K2 | > 30 µM[1][5] |

| MASK | > 30 µM[1][5] |

| MET | > 30 µM[1][5] |

| PAK4 | > 30 µM[1][5] |

| PDK1 | > 30 µM[1][5] |

| PKCb | > 30 µM[1][5] |

| ROCK1 | > 30 µM[1][5] |

| TaoK3 | > 30 µM[1][5] |

| TrkA | > 30 µM[1][5] |

Experimental Protocols

The determination of the kinase inhibition profile of this compound typically involves in vitro kinase assays. The following is a generalized protocol based on commonly cited methodologies for assessing kinase inhibition.

In Vitro Kinase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases.

2. Materials:

- Purified recombinant human or rat kinases (full-length or GST-kinase domain fusion proteins).[1][5]

- This compound compound (stock solution in DMSO).

- Kinase-specific substrate (peptide or protein).

- ATP (Adenosine triphosphate).

- Assay buffer (typically contains a buffering agent, MgCl2, and other cofactors as required by the specific kinase).

- 96-well plates.

- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP).

- Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method).

3. Procedure:

- Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 250 µM).[1][5]

- Kinase Reaction Setup:

- Add a defined amount of the purified kinase to each well of a 96-well plate.

- Add the diluted this compound or DMSO (vehicle control) to the wells.

- Incubate the kinase and inhibitor for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

- Initiation of Kinase Reaction:

- Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.

- Add the substrate/ATP mixture to each well to initiate the kinase reaction.

- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

- Termination and Detection:

- Stop the kinase reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays) or by proceeding directly to the detection step.

- Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).

- Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

- Data Analysis:

- Subtract the background signal (wells with no kinase).

- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

- Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the primary signaling pathway of this compound's intended target and a general workflow for kinase profiling.

Caption: JAK/STAT signaling pathway inhibited by this compound.

Caption: General workflow for in vitro kinase profiling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. WHI-P 154 | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. This compound - Immunomart [immunomart.org]

The Dual Inhibitory Effect of Whi-P154 on STAT1 and STAT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in a myriad of cellular processes including proliferation, differentiation, and apoptosis.[1] The phosphorylation of STAT1 and STAT3 is a key activation step in their respective signaling cascades, often initiated by Janus kinases (JAKs). Dysregulation of these pathways is implicated in various pathologies, including inflammatory diseases and cancer. Whi-P154, a quinazoline derivative, has emerged as a noteworthy inhibitor of this signaling axis. This technical guide provides an in-depth analysis of the effect of this compound on the phosphorylation of STAT1 and STAT3, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound was initially identified as a potent inhibitor of JAK3.[2][3] However, subsequent studies have revealed a broader inhibitory profile, targeting other kinases such as EGFR, Src, and VEGFR.[2][3] Its effect on STAT1 and STAT3 phosphorylation is primarily attributed to its inhibition of upstream JAKs. Specifically, this compound has been shown to prevent the activation of STAT1 in response to interferon-gamma (IFN-γ) and to inhibit the phosphorylation of STAT3.[3] While some reports suggest selectivity for JAK3, others indicate inhibitory activity against other JAK family members, highlighting the need for careful interpretation of its effects in different cellular contexts.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been evaluated against a panel of kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50). It is important to note that these values can vary depending on the specific assay conditions and the source of the recombinant enzymes or cell lines used.

| Target Kinase | Reported IC50 (µM) | Reference |

| JAK3 | 1.8 | [2][3] |

| EGFR | 0.004 | |

| Src | 0.1 | |

| VEGFR | 0.1 | |

| JAK1 | > 10 | |

| JAK2 | > 10 |

Signaling Pathways

The inhibitory action of this compound on STAT1 and STAT3 phosphorylation can be understood by examining the canonical signaling pathways in which these proteins are involved.

IFN-γ/STAT1 Signaling Pathway

The binding of IFN-γ to its receptor (IFNGR1/IFNGR2) activates the receptor-associated Janus kinases, JAK1 and JAK2.[4] These kinases then phosphorylate a specific tyrosine residue on the intracellular domain of IFNGR1, creating a docking site for STAT1.[4][5][6] Recruited STAT1 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and binding to gamma-activated sequence (GAS) elements in the promoters of target genes.[4]

IL-6/STAT3 Signaling Pathway

Interleukin-6 (IL-6) initiates signaling by binding to its receptor (IL-6R), which then associates with the signal-transducing subunit gp130.[7] This complex formation leads to the activation of associated JAKs, which in turn phosphorylate gp130, creating docking sites for STAT3.[7] STAT3 is then phosphorylated, dimerizes, translocates to the nucleus, and activates the transcription of target genes.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on STAT1 and STAT3 phosphorylation.

Western Blotting for Phosphorylated STAT1 and STAT3

This protocol describes the detection of phosphorylated STAT1 (p-STAT1) and phosphorylated STAT3 (p-STAT3) in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-p-STAT3 (Tyr705), anti-STAT3.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with appropriate stimuli (e.g., IFN-γ for STAT1 phosphorylation, IL-6 for STAT3 phosphorylation) in the presence or absence of this compound for the indicated times.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Nuclear Translocation Assay for STAT1

This immunofluorescence-based assay visualizes the translocation of STAT1 from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cells cultured on coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: anti-STAT1.

-

Fluorescently-labeled secondary antibody.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Treatment: Treat cells on coverslips with IFN-γ in the presence or absence of this compound.

-

Fixation: Wash cells with PBS and fix with 4% PFA.

-

Permeabilization: Permeabilize the cells with permeabilization buffer.

-

Blocking: Block with blocking solution.

-

Antibody Incubation: Incubate with primary and then fluorescently-labeled secondary antibodies.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips and visualize under a fluorescence microscope.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of a specific JAK.

Materials:

-

Recombinant active JAK enzyme.

-

Kinase buffer.

-

Substrate for the kinase (e.g., a peptide containing the STAT phosphorylation site).

-

ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP).

-

This compound at various concentrations.

-

Method for detecting substrate phosphorylation (e.g., scintillation counting or phosphospecific antibodies).

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase.

-

Termination: Stop the reaction.

-

Detection: Measure the extent of substrate phosphorylation.

-

Data Analysis: Calculate the IC50 value for this compound.

Conclusion

This compound is a valuable tool for studying the roles of STAT1 and STAT3 signaling in various biological processes. Its ability to inhibit the phosphorylation of these key transcription factors, primarily through the inhibition of upstream JAKs, makes it a potent modulator of cytokine and growth factor responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the JAK/STAT pathway. Further research is warranted to fully elucidate the selectivity profile of this compound and its precise mechanisms of action in different cellular contexts.

References

- 1. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Reactome | Binding of STAT1 to p-IFNGR1 [reactome.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Studies and Discovery of Whi-P154

A Multi-Targeted Kinase Inhibitor with Potential Therapeutic Applications

This technical guide provides a comprehensive overview of the discovery and initial scientific studies of Whi-P154, a quinazoline derivative initially identified as a Janus Kinase 3 (JAK3) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, key experimental findings, and the methodologies used in its early evaluation.

Discovery and Initial Characterization

This compound, chemically known as 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, was first described in the late 1990s as a result of structure-based drug design efforts aimed at identifying specific inhibitors of JAK3. The initial hypothesis was that inhibiting JAK3, a kinase crucial for cytokine signaling in lymphocytes, could offer a therapeutic strategy for leukemia and other immune-related disorders.

However, subsequent, more extensive kinase profiling revealed that while this compound does inhibit JAK3, it possesses significantly more potent activity against the Epidermal Growth Factor Receptor (EGFR). This dual activity, along with its inhibitory effects on other kinases such as Src, Abl, and VEGFR, has defined this compound as a multi-targeted kinase inhibitor. This broader activity profile has expanded its potential therapeutic applications beyond hematological malignancies to solid tumors, particularly those driven by EGFR signaling, such as glioblastoma.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound, including its inhibitory activity against various kinases and its cytotoxic effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Source |

| JAK3 | 1.8 µM | [1][2] |

| EGFR | 4 nM | [2][3] |

| Src | 100 nM | [1] |

| Abl | ~0.57 µM | [4] |

| VEGFR | 100 nM | [1] |

| JAK1 | No significant activity | [1][2] |

| JAK2 | No significant activity | [1][2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Source |

| U373 | Glioblastoma | Micromolar concentrations | [5] |

| U87 | Glioblastoma | Micromolar concentrations | [5] |

| EGF-P154 on Glioblastoma cells | Glioblastoma | 813 nM | [5] |

The EGF-P154 conjugate demonstrated significantly enhanced potency against EGFR-positive glioblastoma cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the primary experimental assays used in its initial characterization.

Signaling Pathway of this compound Inhibition

Caption: Inhibition of JAK/STAT and EGFR signaling pathways by this compound.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

In Vitro Kinase Inhibition Assay

This protocol is a composite based on standard kinase assay methodologies and the information available in the early publications on this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

Materials:

-

Recombinant human kinases (e.g., JAK3, EGFR)

-

Kinase-specific peptide substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)

-

[γ-³²P]ATP or non-radiolabeled ATP for alternative detection methods

-

This compound stock solution (e.g., in DMSO) and serial dilutions

-

96-well filter plates or standard microplates

-

Phosphoric acid (for stopping reaction with radiolabeling)

-

Scintillation counter or plate reader (depending on detection method)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant kinase to each well.

-

Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid or another suitable stop solution.

-

For radiometric assays, spot the reaction mixture onto phosphocellulose filter paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays (e.g., using fluorescently labeled substrates or antibodies), follow the manufacturer's protocol for the specific detection method.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is based on the methods described in the initial studies of this compound on glioblastoma cell lines.

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Human glioblastoma cell lines (e.g., U373, U87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed the glioblastoma cells into 96-well plates at a density of approximately 2.5 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Incubate the plates overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Glioblastoma Xenograft Model

This protocol is based on the in vivo studies described in the early research on a conjugate of this compound.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound (or its conjugate) in a mouse model of glioblastoma.

Materials:

-

Human glioblastoma cells (e.g., U87)

-

Immunocompromised mice (e.g., SCID or nude mice)

-

EGF-P154 conjugate

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of U87 glioblastoma cells into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the EGF-P154 conjugate (e.g., 1 mg/kg/day) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 10 consecutive days).

-

Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Calculate the tumor volume using the formula: (length x width²) / 2.

-

Monitor the mice for signs of toxicity and record their survival.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Analyze the data by comparing tumor growth rates and survival between the treatment and control groups. The study on the EGF-P154 conjugate reported a median tumor-free survival of 40 days in the treated group compared to 19 days in the control group, with 40% of the treated mice remaining tumor-free for over 58 days.

Conclusion

The initial studies of this compound laid the groundwork for understanding its potential as a therapeutic agent. While initially designed as a JAK3 inhibitor, its potent activity against EGFR and other kinases has broadened its scope. The data presented in this technical guide highlight its multi-targeted nature and provide a foundation for further research and development. The detailed experimental protocols offer a valuable resource for scientists seeking to build upon these early findings and further explore the therapeutic utility of this compound and related compounds.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The specificity of JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Whi-P154 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Whi-P154 is a versatile quinazoline derivative initially identified as a selective inhibitor of Janus kinase 3 (JAK3)[1]. Subsequent research has revealed its inhibitory activity against a broader range of kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3][4]. This multi-targeted profile makes this compound a valuable tool for investigating various cellular processes and a potential candidate for therapeutic development, particularly in oncology and immunology.

These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, key quantitative data, and detailed protocols for common assays.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC50 Value | Cell/System | Reference |

| JAK3 | 1.8 µM | In vitro kinase assay | [2][3][4] |

| JAK1 | > 10 µM | In vitro kinase assay | [1][3] |

| JAK2 | > 10 µM | In vitro kinase assay | [1][3] |

| EGFR | 4 nM | In vitro kinase assay | [1][3] |

| VEGFR | 100 nM | In vitro kinase assay | [3] |

| Src | 100 nM | In vitro kinase assay | [3] |

| Abl | - | - | [2][3] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Effects of this compound in Different Cell Lines

| Cell Line | Effect | Concentration Range | Incubation Time | Reference |

| U373 & U87 (Glioblastoma) | Induces apoptosis, inhibits adhesion and migration | Micromolar concentrations | 24-36 hours | [2] |

| EGF-P154 on Glioblastoma | Cytotoxicity | IC50 = 813 nM | - | [1][2] |

| Macrophages | Inhibits STAT1 activation, iNOS expression, and NO production | - | - | [2][5] |

| Neural Precursor Cells | Induces differentiation to neurons and oligodendrocytes | - | - | [6] |

| SKBR3 (Breast Cancer) | Antiproliferative | 0.5 - 20 µM | 72 hours | [3] |

Signaling Pathways Modulated by this compound

This compound primarily targets the JAK/STAT pathway by inhibiting JAK3. This prevents the phosphorylation and activation of downstream STAT proteins, notably STAT1 and STAT3, which are crucial for cytokine signaling and cellular processes like proliferation, differentiation, and inflammation. Additionally, its inhibitory effects on EGFR and other receptor tyrosine kinases block downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal in cell growth, survival, and migration.

Caption: this compound inhibits multiple kinases, affecting key signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubility : this compound is soluble in DMSO up to 100 mM.

-

Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound (MW: 376.2 g/mol ) in 1 mL of fresh, high-quality DMSO.

-

Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months[3]. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

The following is a general guideline. Optimal seeding density, concentration of this compound, and incubation time should be determined empirically for each cell line and experiment.

-

Cell Seeding : Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 2.5 x 10^4 cells/well in a 96-well plate and incubate for 36 hours before drug exposure[2][3].

-

Treatment : On the day of treatment, carefully aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound[2][3]. A typical concentration range for initial experiments is 0.1 µM to 250 µM[2][3]. A vehicle control (e.g., DMSO) should always be included at the same final concentration as in the this compound-treated wells.

-

Incubation : Incubate the cells for the desired period, typically 24 to 36 hours, at 37°C in a humidified atmosphere with 5% CO2[2][3].

Caption: General workflow for cell treatment with this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and information found in the search results[2][7][8].

-

Cell Treatment : Follow the "Cell Culture and Treatment" protocol in a 96-well plate.

-

MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[2].

-

Incubation : Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form[2].

-

Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well[2].

-

Overnight Incubation : Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals[2].

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader[2].

-

Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression changes upon this compound treatment[9][10][11][12].

-

Cell Lysis : After treatment in a 6-well plate, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE : Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis : Capture the image using a chemiluminescence imaging system and analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle or Apoptosis Analysis

This is a general protocol for analyzing cellular changes using flow cytometry[13][14][15][16].

For Cell Cycle Analysis:

-

Cell Harvesting : After treatment, harvest the cells by trypsinization and wash with PBS.

-

Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis : Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

For Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Harvesting : Harvest the cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation : Incubate in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the cells by flow cytometry immediately. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. vigo-avocats.com [vigo-avocats.com]

- 9. Western Blot Protocol | Sino Biological [sinobiological.com]

- 10. epigentek.com [epigentek.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. ptglab.com [ptglab.com]

- 13. Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. youtube.com [youtube.com]

- 15. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]

Effective Concentration of Whi-P154 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Whi-P154, a potent Janus kinase 3 (JAK3) inhibitor, in various in vitro experimental settings. This document summarizes effective concentrations, details relevant experimental protocols, and illustrates key signaling pathways and workflows to facilitate the design and execution of robust studies.

Summary of Effective Concentrations

This compound has been characterized as a selective inhibitor of JAK3, although it also exhibits activity against other kinases at varying concentrations. The effective concentration for in vitro studies is highly dependent on the specific cell type, assay, and biological question being investigated. The following table summarizes key quantitative data from published research.

| Target/Process | Cell Line/System | Assay Type | Effective Concentration (IC50) | Reference |

| JAK3 Inhibition | Enzyme Assay | Kinase Activity Assay | 1.8 µM | [1][2][3][4] |

| EGFR Inhibition | Enzyme Assay | Kinase Activity Assay | 4 nM | [3][4] |

| Src Inhibition | Enzyme Assay | Kinase Activity Assay | 100 nM | [4] |

| VEGFR Inhibition | Enzyme Assay | Kinase Activity Assay | 100 nM | [4] |

| Cytotoxicity | U373 & U87 (Human Glioblastoma) | Apoptotic Cell Death | Micromolar concentrations | [1] |

| Cytotoxicity | Human Glioblastoma Cell Lines | Apoptosis | 158 µM | [3] |

| STAT1 Activation Inhibition | Macrophages | - | Not specified | [1][3] |

| iNOS Expression Inhibition | Macrophages | - | Not specified | [1][3] |

| Nitric Oxide (NO) Production Inhibition | Macrophages | - | Not specified | [1][3] |

| General In Vitro Studies | Various Cell Lines | - | 0.1 µM to 250 µM | [1][4] |

Signaling Pathway

This compound primarily targets the JAK3/STAT3 signaling pathway. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. This compound inhibits the kinase activity of JAK3, thereby preventing the phosphorylation and activation of downstream STATs, particularly STAT3.

Figure 1: Simplified diagram of the JAK3/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.

Experimental Workflow:

Figure 2: Workflow for the MTT-based cell viability and cytotoxicity assay.

Materials:

-

96-well tissue culture plates

-

Cell line of interest (e.g., U373 or U87 human glioblastoma cells)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete culture medium.[1][4]

-

Incubate the plate for 36 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][4]

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Concentrations can range from 0.1 µM to 250 µM.[1][4]

-

Carefully aspirate the old medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include vehicle control wells (DMSO concentration should match the highest concentration used for this compound). Use triplicate wells for each condition.[1][4]

-

Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1][4]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][4]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1][4]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Inhibition of STAT3 Phosphorylation (Western Blot Analysis)

This protocol is designed to qualitatively or semi-quantitatively assess the inhibition of STAT3 phosphorylation at Tyr705 by this compound.

Experimental Workflow:

Figure 3: General workflow for Western blot analysis of STAT3 phosphorylation.

Materials:

-

Cell line responsive to cytokine stimulation (e.g., HeLa, A431)

-

This compound

-

Cytokine to stimulate JAK/STAT pathway (e.g., IL-6, Oncostatin M)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for a few hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a cytokine (e.g., 40 ng/mL Oncostatin M for 5 minutes) to induce STAT3 phosphorylation. Include appropriate controls (untreated, cytokine only, this compound only).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like β-actin.

In Vitro JAK3 Kinase Assay

This protocol allows for the direct measurement of this compound's inhibitory effect on JAK3 kinase activity.

Experimental Workflow:

Figure 4: Workflow for an in vitro JAK3 kinase assay.

Materials:

-

Recombinant human JAK3 enzyme

-

JAK3 substrate (e.g., a synthetic peptide)

-

Kinase assay buffer

-

ATP

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader capable of detecting the signal (e.g., luminescence)

Procedure:

-

Prepare a reaction mixture containing the recombinant JAK3 enzyme and the substrate in the kinase assay buffer.

-

Dispense the reaction mixture into the wells of a microplate.

-

Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction according to the manufacturer's instructions of the assay kit.

-

Add the detection reagent to measure the amount of product formed (e.g., ADP).

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

The provided data and protocols offer a solid foundation for conducting in vitro studies with this compound. It is crucial to empirically determine the optimal concentration and experimental conditions for each specific cell line and assay. The off-target effects of this compound, particularly on EGFR, should be considered when interpreting results, and appropriate controls should be included in the experimental design.

References

Preparation of Whi-P154 Stock Solution in DMSO: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a Whi-P154 stock solution in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of Janus kinase 3 (JAK3) and other kinases, making it a valuable tool in cell signaling research and drug development. Adherence to proper preparation techniques is crucial for ensuring the accuracy and reproducibility of experimental results. This guide includes quantitative data, a step-by-step experimental protocol, and diagrams to illustrate key processes and pathways.

Introduction